4-bromo-1H-pyrazolo[3,4-b]pyridine chemical properties
4-bromo-1H-pyrazolo[3,4-b]pyridine chemical properties
An In-Depth Technical Guide to 4-bromo-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system. Its structural resemblance to endogenous purines, such as adenine and guanine, allows molecules incorporating this core to function as effective biomimetics, interacting with a wide array of biological targets.[1] This has led to their extensive investigation and application in drug discovery.[2][3] Within this important class of compounds, 4-bromo-1H-pyrazolo[3,4-b]pyridine (CAS No: 856859-49-9) emerges as a particularly valuable and versatile building block.[4][5] The strategic placement of the bromine atom provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7]
This guide offers a comprehensive technical overview of 4-bromo-1H-pyrazolo[3,4-b]pyridine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide insights into its synthesis and reactivity, explore its critical applications in modern research, and outline essential safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
4-bromo-1H-pyrazolo[3,4-b]pyridine is a nitrogen-rich heterocyclic compound. The greater stability of the 1H-tautomer over the 2H- form has been established through computational studies, making it the predominant isomer.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 856859-49-9 | [4][5][6] |
| Molecular Formula | C₆H₄BrN₃ | [4][6][8] |
| Molecular Weight | 198.02 g/mol | [4][6] |
| InChIKey | JVFQAGXECPOKFX-UHFFFAOYSA-N | [8] |
| SMILES | C1=CN=C2C(=C1Br)C=NN2 | [8] |
| Appearance | Solid | [9][10] |
| Boiling Point | 209°C (Predicted) | [6] |
| Storage Conditions | 2-8°C, Sealed in dry, Inert atmosphere | [5][6][10] |
Synthesis and Mechanistic Insights
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached via two strategies: constructing the pyridine ring onto a pre-formed pyrazole, or vice-versa.[1][2] A common and effective method involves the cyclization of a substituted aminopyridine precursor.
Below is a representative protocol adapted from the synthesis of a related isomer, which illustrates the key chemical transformations involved.[11] This self-validating system demonstrates a logical progression from a functionalized pyridine to the desired bicyclic scaffold.
Illustrative Synthetic Protocol
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Step-by-Step Methodology & Rationale
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Activation and Reaction Setup:
-
To a solution of the starting material, N-(4-bromo-pyridin-3-yl)acetamide (1.0 eq), in a suitable solvent such as toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).[11]
-
Stir the mixture at room temperature for approximately 15 minutes.[11]
-
Expert Rationale: Acetic anhydride serves as a dehydrating agent and activates the acetyl group. Potassium acetate acts as a base to facilitate subsequent reactions. Toluene is chosen as a high-boiling, non-protic solvent suitable for the reaction temperature.
-
-
Diazotization and Cyclization:
-
Add isopentyl nitrite (2.3 eq) to the reaction mixture.[11]
-
Heat the reaction to 85°C and maintain for 4 hours.[11]
-
Expert Rationale: Isopentyl nitrite is the critical diazotizing agent. It reacts with the amino group (after in-situ hydrolysis of the acetamide or via a related mechanism) to form a reactive diazonium salt intermediate. At elevated temperatures, this intermediate undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by aromatization to form the stable pyrazolo[3,4-b]pyridine core.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and partition between ethyl acetate and water.[11]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[11]
-
Purify the resulting crude product via silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to yield the final product.[11]
-
Expert Rationale: The aqueous work-up removes inorganic salts and water-soluble byproducts. Drying the organic layer is essential before solvent removal to prevent hydrolysis of the product. Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and non-polar byproducts.
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Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of 4-bromo-1H-pyrazolo[3,4-b]pyridine is primarily derived from the reactivity of its carbon-bromine bond. This site serves as an electrophilic handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups at the C4 position. This capability is paramount for constructing libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[6]
Caption: Reactivity hub of 4-bromo-1H-pyrazolo[3,4-b]pyridine.
Key Transformations:
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Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Reacting 4-bromo-1H-pyrazolo[3,4-b]pyridine with various aryl or alkyl boronic acids (or their esters) under palladium catalysis provides a direct route to 4-substituted derivatives. This is frequently used to explore how different aromatic or aliphatic groups at this position affect biological activity.[6][7]
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Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is critical in medicinal chemistry, as amine functionalities often serve as key pharmacophoric elements. Buchwald-Hartwig amination allows for the coupling of 4-bromo-1H-pyrazolo[3,4-b]pyridine with a wide range of primary and secondary amines, enabling the synthesis of diverse 4-amino-pyrazolo[3,4-b]pyridine derivatives.[6][12]
-
Miyaura Borylation: This reaction can be used to convert the bromide into a boronic ester, effectively reversing the polarity of the reactive site. The resulting 4-(boronic ester)-1H-pyrazolo[3,4-b]pyridine can then participate as the nucleophilic partner in subsequent Suzuki couplings.[7]
Applications in Drug Discovery and Materials Science
The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore, and the 4-bromo derivative is a key intermediate in the synthesis of numerous biologically active compounds.[6][13]
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Kinase Inhibitors: This is the most prominent application. Kinases are a critical class of drug targets, especially in oncology. The pyrazolo[3,4-b]pyridine core acts as an excellent "hinge-binding" motif, mimicking the adenine of ATP to anchor inhibitors in the enzyme's active site. The 4-position points out towards the solvent-exposed region, making it an ideal vector for installing substituents that can enhance potency and selectivity. Derivatives of 4-bromo-1H-pyrazolo[3,4-b]pyridine have been successfully developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), which are targets in cancer and inflammatory diseases.[3][7][12]
-
Other Therapeutic Areas: Research has extended to its use in developing agents for central nervous system (CNS) disorders and other inflammatory conditions.[6]
-
Materials Science: The nitrogen-rich, aromatic structure of the core suggests potential applications in the development of organic semiconductors and optoelectronic materials, although this area is less explored than its pharmaceutical applications.[6]
Safety, Handling, and Storage
While specific toxicity data for 4-bromo-1H-pyrazolo[3,4-b]pyridine is not widely published, data from closely related bromo-pyrazolo-pyridine isomers indicate that it should be handled as a hazardous substance.[9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation risk.[14]
-
Handling: Avoid all personal contact. Do not breathe dust or vapor. After handling, wash hands thoroughly.[14][16]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at 2-8°C.[5][6][14]
Conclusion
4-bromo-1H-pyrazolo[3,4-b]pyridine is a high-value, strategic intermediate for chemical research and development. Its robust chemical nature, combined with a highly reactive C-Br bond, provides a versatile platform for synthetic diversification. Its proven utility in the synthesis of potent kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. For scientists and researchers working in these fields, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the creation of novel and impactful molecules.
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